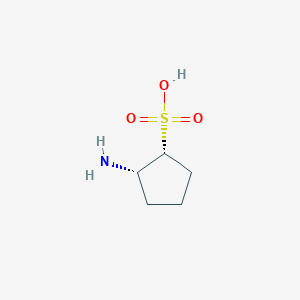

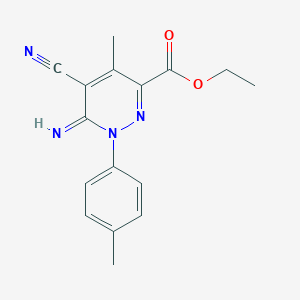

(1R,2S)-2-aminocyclopentane-1-sulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfonic acid compounds and derivatives often involves concise, asymmetric routes to achieve high enantiomeric excesses (ee) and involves robust, chromatography-free sequences. For example, a method described for the synthesis of a closely related compound utilized asymmetric cyclopropanation under phase transfer catalysis conditions, improved through detailed mechanistic investigations and quality control measures. This approach resulted in high ee, demonstrating the effectiveness of the method in producing enantiomerically enriched compounds, which are crucial building blocks in pharmaceuticals (Lou et al., 2013).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's reactivity and interaction with other molecules. Detailed studies, such as variable-temperature 17O NMR studies on sulfonic acids, provide insights into molecular dynamics in solids, shedding light on the structural properties and behavior of sulfonic acid derivatives in various conditions (Kong et al., 2012).

Chemical Reactions and Properties

Sulfonic acids participate in a variety of chemical reactions, thanks to their strong acidic nature and reactivity. For instance, sulfonic acid-functionalized materials have been shown to catalyze the synthesis of complex molecules, demonstrating the utility of sulfonic acid derivatives in facilitating diverse chemical transformations. Such materials can be used for one-pot synthesis of compounds like 2-amino-4H-chromenes, showcasing the versatility of sulfonic acids in organic synthesis (Saikia & Saikia, 2016).

Physical Properties Analysis

The physical properties of (1R,2S)-2-aminocyclopentane-1-sulfonic acid, like solubility, melting point, and crystalline structure, are crucial for its handling and application in various chemical processes. Although specific data for this compound was not directly found, studies on similar sulfonic acid compounds provide a basis for predicting physical behaviors. Techniques like X-ray diffraction and NMR spectroscopy are instrumental in characterizing these aspects and understanding the compound's behavior under different physical conditions.

Chemical Properties Analysis

The chemical properties of sulfonic acids, including acidity, reactivity towards nucleophiles, and participation in condensation reactions, are well-documented. Their strong acidic nature makes them versatile in organic synthesis, acting as catalysts in various reactions. For example, silica-bonded S-sulfonic acids have been used as recyclable catalysts for the synthesis of α-amino nitriles, highlighting the chemical utility of sulfonic acid derivatives in synthesis (Niknam, Saberi, & Sefat, 2010).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound. This might include its toxicity, any precautions that need to be taken when handling it, and how to dispose of it safely.

Orientations Futures

This would involve a discussion of areas for future research or development involving the compound. This might include potential new uses, improvements to its synthesis, or ways to mitigate any safety concerns.

I hope this general information is helpful. If you have a specific question about “(1R,2S)-2-aminocyclopentane-1-sulfonic acid” or another compound, feel free to ask!

Propriétés

IUPAC Name |

(1R,2S)-2-aminocyclopentane-1-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c6-4-2-1-3-5(4)10(7,8)9/h4-5H,1-3,6H2,(H,7,8,9)/t4-,5+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTFEAHNXKUSKQ-CRCLSJGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)S(=O)(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)S(=O)(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-aminocyclopentane-1-sulfonic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione](/img/structure/B39320.png)